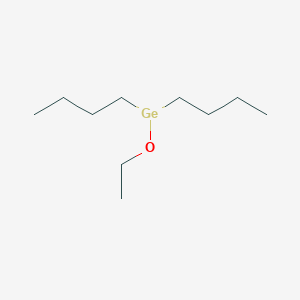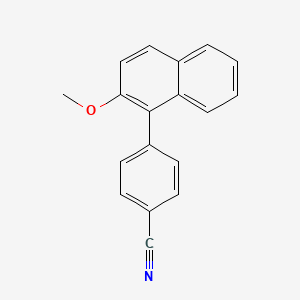![molecular formula C46H30N4 B14191215 5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) CAS No. 869799-62-2](/img/structure/B14191215.png)
5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) is a complex organic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a biphenyl core and two pyridoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Synthesis of Pyridoindole Moieties: The pyridoindole units can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone.
Coupling of Biphenyl and Pyridoindole Units: The final step involves the coupling of the biphenyl core with the pyridoindole moieties through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced pyridoindole derivatives.
Substitution: Formation of substituted biphenyl-pyridoindole compounds.
科学的研究の応用
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular function. The compound’s unique structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(5H-pyrido[4,3-b]indole): Lacks the phenyl groups on the pyridoindole moieties.
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole): Contains methyl groups instead of phenyl groups.
Uniqueness
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole) is unique due to the presence of phenyl groups on the pyridoindole moieties, which may enhance its stability, solubility, and biological activity compared to similar compounds. The biphenyl core also contributes to its rigidity and planarity, which are important for its interactions with molecular targets.
特性
CAS番号 |
869799-62-2 |
|---|---|
分子式 |
C46H30N4 |
分子量 |
638.8 g/mol |
IUPAC名 |
8-phenyl-5-[4-[4-(8-phenylpyrido[4,3-b]indol-5-yl)phenyl]phenyl]pyrido[4,3-b]indole |
InChI |
InChI=1S/C46H30N4/c1-3-7-31(8-4-1)35-15-21-43-39(27-35)41-29-47-25-23-45(41)49(43)37-17-11-33(12-18-37)34-13-19-38(20-14-34)50-44-22-16-36(32-9-5-2-6-10-32)28-40(44)42-30-48-26-24-46(42)50/h1-30H |
InChIキー |
ZFYRTLGDGSGALV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=NC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)



![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)




